molecular formula C16H17N3O6S B4658400 4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B4658400
M. Wt: 379.4 g/mol
InChI Key: UDZYYCOHPDLYPU-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a benzamide derivative characterized by a methoxy group at position 4, a nitro group at position 3 on the benzamide ring, and a sulfamoylphenethyl side chain. Its molecular weight is approximately 361 g/mol, calculated based on the formula C₁₆H₁₅N₃O₅S.

Properties

IUPAC Name

4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S/c1-25-15-7-4-12(10-14(15)19(21)22)16(20)18-9-8-11-2-5-13(6-3-11)26(17,23)24/h2-7,10H,8-9H2,1H3,(H,18,20)(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZYYCOHPDLYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps. . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and related benzamides:

Compound Name Substituents Molecular Weight Biological Activity Key Findings
4-Methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 4-OCH₃, 3-NO₂, sulfamoylphenethyl ~361 Potential NLRP3 inhibition Structural similarity to NLRP3 inhibitors; nitro group may enhance electron withdrawal .
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide <br/>(16673-34-0) 5-Cl, 2-OCH₃, sulfamoylphenethyl ~370 NLRP3 inhibition Reduces myocardial infarct size in mice at high efficacy .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide <br/>(Rip-B, ) 3,4-di-OCH₃, benzamide ~315 Not specified Synthesized in 80% yield; melting point 90°C .
[125I]PIMBA <br/>() 4-OCH₃, iodine, piperidinyl N/A Sigma receptor ligand High tumor uptake in prostate cancer xenografts (Kd = 5.80 nM) .
4-Chloro-3-piperidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide <br/>() 4-Cl, piperidinylsulfonyl, sulfamoylphenethyl 486.0 Not specified Higher molecular weight may reduce bioavailability compared to target compound .

Key Structural and Functional Insights

Substituent Effects on Activity

  • Nitro vs. Chloro Groups : The nitro group in the target compound is a stronger electron-withdrawing group than the chloro substituent in 16673-34-0. This may enhance binding to targets like NLRP3 by polarizing the benzamide ring .
  • Methoxy Positioning : Methoxy groups at positions 2 (16673-34-0) versus 4 (target compound) could influence steric interactions or hydrogen bonding with biological targets.

Sulfamoylphenethyl Motif
The sulfamoylphenethyl side chain is a common feature in compounds targeting NLRP3 () and sigma receptors (). This motif likely contributes to receptor affinity and selectivity .

Physicochemical Properties

  • Melting Points : Derivatives like Rip-B (90°C) and Rip-D (96°C) show that substituents (e.g., hydroxy vs. methoxy) significantly affect crystallinity .
  • Molecular Weight : The target compound’s lower molecular weight (~361 vs. 486 for ’s derivative) suggests better pharmacokinetic properties, such as oral bioavailability.

Therapeutic Potential NLRP3 Inhibition: 16673-34-0 demonstrated efficacy in reducing infarct size in mice, suggesting the target compound’s nitro group could be explored for similar applications . Sigma Receptor Targeting: Radioiodinated benzamides like [125I]PIMBA showed high tumor uptake, indicating the sulfamoylphenethyl group’s utility in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Reactant of Route 2
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4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

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